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In the landscape of drug discovery and development, the precise molecular structure of a

compound is its fundamental identity. N-(3-morpholin-4-ylpropyl)prop-2-enamide, a molecule

featuring a reactive acrylamide warhead and a solubilizing morpholine group, represents a

class of compounds with significant interest in medicinal chemistry, particularly as covalent

modifiers or versatile synthetic intermediates.[1] Its molecular formula is C₁₀H₁₈N₂O₂, with a

monoisotopic mass of 198.1368 Daltons.[2]

The absolute confirmation of its structure is not a mere academic exercise; it is a critical

prerequisite for intellectual property protection, regulatory submission (e.g., to the FDA or

EMA), and the rational interpretation of pharmacological and toxicological data. Any ambiguity

in the structure can lead to erroneous conclusions about its mechanism of action, safety profile,

and ultimately, its therapeutic potential.

This guide provides a comprehensive, field-proven strategy for the complete structure

elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide. It moves beyond a simple listing of

techniques, focusing instead on an integrated, self-validating workflow that combines mass

spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments.

We will explore the causality behind each experimental choice, ensuring a robust and

irrefutable structural assignment.

Part 1: Foundational Analysis via Mass
Spectrometry (MS) and Infrared (IR) Spectroscopy
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The initial phase of elucidation focuses on establishing the molecular formula and identifying

the key functional groups present. This dual approach quickly narrows the field of possible

structures and provides the foundational data upon which the detailed NMR analysis will be

built.

High-Resolution Mass Spectrometry (HRMS): Defining
the Molecular Formula
Expertise & Rationale: The first question in any structure elucidation is "What is the molecular

formula?". HRMS provides an answer with exceptional confidence. Unlike nominal mass

spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.

This precision is sufficient to distinguish between compounds with the same nominal mass but

different elemental compositions (isobars), making it an indispensable tool for determining the

correct molecular formula.[3] For a molecule like N-(3-morpholin-4-ylpropyl)prop-2-enamide,

which contains multiple nitrogen and oxygen atoms, this accuracy is paramount.

Experimental Protocol: ESI-TOF HRMS

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of high-purity methanol or

acetonitrile containing 0.1% formic acid. The acid ensures efficient protonation for positive

ion mode detection.

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass

spectrometer.

Ionization Mode: Positive ion mode is selected due to the presence of two basic nitrogen

atoms (the morpholine and the amide), which are readily protonated.

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the

instrument immediately prior to the run using a known standard to ensure high mass

accuracy (<5 ppm).

Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the

instrument's software to calculate the elemental composition based on the measured

accurate mass.

Data Presentation: Expected HRMS Data
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Parameter Theoretical Value Observed Value Mass Error (ppm)

Molecular Formula C₁₀H₁₈N₂O₂ - -

Exact Mass [M] 198.136828 - -

Protonated Ion

[M+H]⁺
199.144103 e.g., 199.1439 < 5 ppm

Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments can further validate

the structure by inducing fragmentation and observing characteristic daughter ions. Key

expected fragments include the morpholinium ion (m/z 86) and the methylene-morpholine

cation (m/z 100), providing strong evidence for this substructure.[4]

Workflow Visualization: HRMS Elucidation Pathway
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Caption: HRMS workflow for molecular formula determination.

Fourier-Transform Infrared (IR) Spectroscopy:
Identifying Functional Groups
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Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides a

molecular "fingerprint" by identifying the functional groups present.[5] The energy of absorbed

infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. For N-

(3-morpholin-4-ylpropyl)prop-2-enamide, we expect to see characteristic absorptions for the

secondary amide, the alkene, and the ether linkage within the morpholine ring. The presence or

absence of these key bands provides immediate structural confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal

(typically diamond or germanium). No further preparation is needed.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric (H₂O, CO₂) absorptions.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after

analysis.

Data Presentation: Characteristic IR Absorption Bands

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Secondary Amide N-H Stretch ~3300 Medium, Broad

Alkene =C-H Stretch ~3080 Medium

Alkane -C-H Stretch 2850-2960 Strong

Amide I C=O Stretch ~1650 Strong, Sharp

Alkene C=C Stretch ~1640 Medium

Amide II N-H Bend ~1550 Strong

Morpholine Ether C-O-C Stretch ~1115 Strong
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The Amide I and Amide II bands are highly characteristic and are cornerstone identifiers for

secondary amides.[6] The C=O stretch is found at a lower frequency than in ketones due to

resonance with the nitrogen lone pair.[7][8]

Workflow Visualization: Key Functional Groups by IR
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Caption: Correlation of functional groups to IR frequencies.

Part 2: High-Fidelity Structure Assembly with NMR
Spectroscopy
With the molecular formula and functional groups established, Nuclear Magnetic Resonance

(NMR) spectroscopy is employed for the definitive assembly of the molecular skeleton. NMR is

the most powerful technique for structure elucidation as it provides detailed information about

the chemical environment, connectivity, and spatial relationships of individual atoms.[9]

Experimental Protocol: A Multi-dimensional NMR Approach

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small

amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

1D NMR Acquisition:

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal

integrations (proton count), and coupling patterns (multiplicity).
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¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of

unique carbon environments.

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to

differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Quaternary carbons are absent.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through 2-3 bonds (e.g., H-C-H, H-C-C-H). It is essential for tracing

out the propyl and vinyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

proton signal with the carbon signal to which it is directly attached, mapping out all C-H

bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows

correlations between protons and carbons over 2-3 bonds. It is the key to connecting the

isolated fragments (morpholine, propyl chain, acrylamide) into the final molecule.[10]

Data Interpretation and Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR data, which serves as a

hypothesis to be confirmed by experimental results.
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Position

Structur
e
Fragme
nt

Predicte
d ¹³C
Shift
(ppm)

Predicte
d ¹H
Shift
(ppm)

Multipli
city

Integrati
on

COSY
Correlat
ions

HMBC
Correlat
ions

1 CH₂=CH- ~126.0 ~5.6 dd 1H H2 C3

2 CH₂=CH- ~131.0 ~6.2 dd 1H H1, H1' C1, C3

3
-C(O)-

NH-
~165.5 - - - - -

4 -NH-CH₂- ~39.0 ~3.4 q 2H H5, NH
C3, C5,

C6

5
-CH₂-

CH₂-
~26.0 ~1.8 p 2H H4, H6 C4, C6

6 -CH₂-N< ~57.0 ~2.5 t 2H H5
C4, C5,

C7

7, 7'
>N-

(CH₂)₂-
~53.5 ~2.45 t 4H H8 C6, C8

8, 8'
-O-

(CH₂)₂-
~67.0 ~3.7 t 4H H7 C7

- -NH- - ~6.5 br t 1H H4 C3, C4

(dd=doublet of doublets, t=triplet, q=quartet, p=pentet, br=broad)

Authoritative Grounding: The HMBC experiment is the linchpin of this analysis. The expected

correlation from the H4 protons (on the propyl chain) to the C3 carbonyl carbon unambiguously

links the propyl and acrylamide moieties. Similarly, the correlation from the H6 protons to the

C7 morpholine carbons confirms the final connection, completing the structural puzzle.

Workflow Visualization: Integrated NMR Strategy
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Caption: An integrated NMR workflow for assembling molecular fragments.

Part 3: The Self-Validating System: Synthesis and
Final Confirmation
Trustworthiness: The most rigorous proof of structure is to perform an independent chemical

synthesis of the proposed molecule and demonstrate that the synthetic material is identical to

the original sample in every measurable way. This creates a closed-loop, self-validating system

that leaves no room for doubt.

Synthetic Strategy: A robust and high-yielding synthesis involves the nucleophilic acyl

substitution of 3-morpholinopropan-1-amine with acryloyl chloride. The reaction is typically

performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Confirmatory Synthesis
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Reaction Setup: Dissolve 3-morpholinopropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in

a suitable aprotic solvent (e.g., dichloromethane) in a flask cooled in an ice bath (0 °C).

Acylation: Add acryloyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is

exothermic and should be controlled carefully.

Workup: After the reaction is complete (monitored by TLC or LC-MS), wash the reaction

mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate

under reduced pressure.

Purification: Purify the crude product via flash column chromatography on silica gel to yield

the pure N-(3-morpholin-4-ylpropyl)prop-2-enamide.

Comparative Analysis: Acquire a full set of spectroscopic data (HRMS, IR, ¹H NMR, ¹³C

NMR) for the newly synthesized material.

Confirmation: Overlay the spectra from the synthetic standard with those from the original

sample. An exact match confirms the structure unequivocally.

Workflow Visualization: Synthesis and Confirmation Loop
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Caption: The self-validating loop of synthesis and spectral comparison.
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Conclusion
The structure elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide is a systematic process

that relies on the synergistic application of modern analytical techniques. By starting with

HRMS to define the elemental composition and IR spectroscopy to identify key functional

groups, we establish a solid foundation. The core of the elucidation lies in a comprehensive

suite of 1D and 2D NMR experiments, which piece together the molecular skeleton with atomic

precision. Finally, the structure is irrefutably confirmed through independent chemical

synthesis, creating a self-validating workflow that embodies the principles of scientific integrity.

This rigorous, multi-faceted approach is the gold standard in the pharmaceutical sciences,

ensuring that all subsequent biological and clinical investigations are based on a molecule of

known and unambiguous identity.
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